(E)-3-(2,6-dichloro-4-fluorophenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(2,6-dichloro-4-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of dichloro and fluoro substituents on a phenyl ring, connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,6-dichloro-4-fluorophenyl)prop-2-enoic acid typically involves the reaction of 2,6-dichloro-4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by adjusting parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,6-dichloro-4-fluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) under hydrogenation conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted phenylpropanoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-3-(2,6-dichloro-4-fluorophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2,6-dichloro-4-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features but different substituents.
(E)-3-(2,6-dichlorophenyl)prop-2-enoic acid: Lacks the fluorine substituent, leading to different chemical properties and reactivity.
Uniqueness
(E)-3-(2,6-dichloro-4-fluorophenyl)prop-2-enoic acid is unique due to the presence of both dichloro and fluoro substituents, which impart distinct electronic and steric effects
Properties
Molecular Formula |
C9H5Cl2FO2 |
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Molecular Weight |
235.04 g/mol |
IUPAC Name |
(E)-3-(2,6-dichloro-4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-7-3-5(12)4-8(11)6(7)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
YWHZEYBPFCFUAL-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)/C=C/C(=O)O)Cl)F |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=CC(=O)O)Cl)F |
Origin of Product |
United States |
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